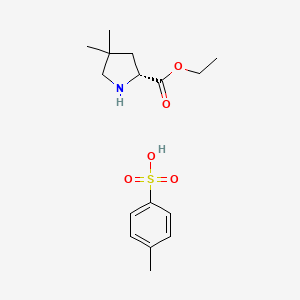

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is a chemical compound that belongs to the class of esters and tosylates. It is characterized by the presence of a pyrrolidine ring, a carboxylic acid ester group, and a tosylate group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate typically involves the esterification of ®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid . The resulting ester is then reacted with tosyl chloride in the presence of a base, such as pyridine, to form the tosylate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and tosylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures high purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate undergoes various chemical reactions, including:

Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions

Common Reagents and Conditions

Tosylation: Tosyl chloride and pyridine.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Reduction: Lithium aluminum hydride.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: ®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid and ethanol.

Reduction: ®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester.

Aplicaciones Científicas De Investigación

®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is utilized in several scientific research applications, including:

Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: In the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Potential use in the development of pharmaceuticals due to its structural features.

Industry: As a reagent in the synthesis of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of ®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate involves its reactivity as an ester and tosylate. The tosylate group acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles . The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols .

Comparación Con Compuestos Similares

Similar Compounds

Methanesulfonyl (Mesyl) Esters: Similar to tosylates but with a methanesulfonyl group instead of a toluenesulfonyl group.

Nosylates: Contain a nitrobenzenesulfonyl group and are used similarly to tosylates.

Brosylates: Contain a bromobenzenesulfonyl group and are also used in substitution reactions.

Uniqueness

®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is unique due to its specific combination of a pyrrolidine ring, ester group, and tosylate group. This combination imparts distinct reactivity and makes it a valuable compound in various chemical transformations and applications.

Actividad Biológica

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate is a chiral compound that has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article explores the synthesis, biological activity, and research findings related to this compound.

This compound is classified as an ester and tosylate with the following chemical formula: C16H25NO5S. The synthesis typically involves the esterification of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid with ethanol in the presence of an acid catalyst, followed by tosylation using para-toluenesulfonyl chloride (TsCl) in a basic medium like pyridine.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of pyrrolidine compounds, including this compound. In vitro assays have demonstrated that certain derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this tosylate have shown significant activity against A549 human lung adenocarcinoma cells. The efficacy was assessed using the MTT assay, where a notable reduction in cell viability was observed with specific substitutions on the pyrrolidine ring .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound Structure | IC50 (µM) | Cell Line |

|---|---|---|

| (R)-Tosylate | 50 | A549 |

| 4-Chlorophenyl | 64 | A549 |

| 4-Bromophenyl | 61 | A549 |

| 4-Dimethylamino | 40 | A549 |

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. Studies indicate that certain derivatives exhibit potent activity against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens. The structure-activity relationship (SAR) analysis suggests that modifications on the pyrrolidine scaffold can enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Compound Structure | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| (R)-Tosylate | 32 µg/mL | MRSA |

| 5-Nitrothienyl | 16 µg/mL | MRSA |

| 2-Thienyl | 64 µg/mL | Klebsiella pneumoniae |

Case Studies and Research Findings

A recent study characterized several pyrrolidine derivatives for their anticancer and antimicrobial properties. The findings indicated that while some compounds exhibited significant cytotoxic effects against cancer cells, they maintained lower toxicity towards non-cancerous cells, suggesting a favorable therapeutic index .

Moreover, the incorporation of specific functional groups was found to enhance both anticancer and antimicrobial activities. For example, compounds with nitro or thienyl substitutions demonstrated improved efficacy against resistant bacterial strains while maintaining acceptable cytotoxicity profiles.

Propiedades

IUPAC Name |

ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.C7H8O3S/c1-4-12-8(11)7-5-9(2,3)6-10-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHCFWWDAGXFDM-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.